

# A Guide to the Spectroscopic Characterization of 4-(Thiophen-2-ylmethyl)morpholine

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## Compound of Interest

Compound Name:	4-(Thiophen-2-ylmethyl)morpholine
CAS No.:	338454-48-1
Cat. No.:	B1295898

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## Introduction

**4-(Thiophen-2-ylmethyl)morpholine** is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of both the thiophene and morpholine scaffolds. The thiophene ring is a common pharmacophore in many pharmaceuticals, while the morpholine moiety is often introduced to improve physicochemical properties such as solubility and metabolic stability.<sup>[1]</sup> A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(Thiophen-2-ylmethyl)morpholine**. While a complete, published experimental dataset for this specific molecule is not readily available in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive characterization. The methodologies and interpretations presented herein are

designed to be a valuable resource for researchers, scientists, and drug development professionals.

## Molecular Structure and Key Spectroscopic Features

The structure of **4-(Thiophen-2-ylmethyl)morpholine**, with the chemical formula  $C_9H_{13}NO$  and a molecular weight of 183.27 g/mol, dictates its characteristic spectroscopic signatures.[2] The molecule is comprised of a thiophene ring linked via a methylene bridge to the nitrogen atom of a morpholine ring.

Figure 1: Chemical Structure of **4-(Thiophen-2-ylmethyl)morpholine**

Caption: Structure of **4-(Thiophen-2-ylmethyl)morpholine**.

The key structural features that will be interrogated by spectroscopic methods are:

- **The Thiophene Ring:** An aromatic five-membered heterocycle containing a sulfur atom. The three protons on this ring will give rise to characteristic signals in the  $^1H$  NMR spectrum.
- **The Morpholine Ring:** A saturated six-membered heterocycle containing nitrogen and oxygen atoms. In its stable chair conformation, it will exhibit distinct signals for its axial and equatorial protons in the  $^1H$  NMR spectrum.[3]
- **The Methylene Bridge:** The  $-CH_2-$  group connecting the thiophene and morpholine rings will have a unique chemical shift in the NMR spectra.
- **Functional Groups:** The C-O-C and C-N-C ether and amine functionalities within the morpholine ring, and the C-S-C thioether in the thiophene ring, will have characteristic vibrational modes in the IR spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **4-(Thiophen-2-ylmethyl)morpholine**, both  $^1H$  and  $^{13}C$  NMR will provide a wealth of information.

## Predicted $^1\text{H}$ NMR Spectrum

The predicted  $^1\text{H}$  NMR spectrum of **4-(Thiophen-2-ylmethyl)morpholine** in a standard deuterated solvent like  $\text{CDCl}_3$  would exhibit the following key signals:

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Notes
Thiophene H5	~7.2 - 7.4	Doublet of doublets	1H	Coupled to H3 and H4.
Thiophene H3	~6.9 - 7.1	Doublet of doublets	1H	Coupled to H5 and H4.
Thiophene H4	~6.9 - 7.1	Triplet or dd	1H	Coupled to H3 and H5.
Methylene Bridge (-CH <sub>2</sub> -)	~3.7 - 3.9	Singlet	2H	Adjacent to the electron-withdrawing thiophene ring and the nitrogen of the morpholine.
Morpholine (-O-CH <sub>2</sub> -)	~3.6 - 3.8	Triplet	4H	Protons on carbons adjacent to the oxygen atom.
Morpholine (-N-CH <sub>2</sub> -)	~2.5 - 2.7	Triplet	4H	Protons on carbons adjacent to the nitrogen atom.

Causality Behind Predicted Shifts: The protons on the thiophene ring are in the aromatic region (typically 6.5-8.0 ppm) due to the ring current effect. The exact shifts are influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the

substituent at the 2-position. The methylene bridge protons are deshielded due to their proximity to the aromatic thiophene ring and the electronegative nitrogen atom. The morpholine protons adjacent to the electronegative oxygen atom are expected to be downfield compared to those adjacent to the nitrogen. The chair conformation of the morpholine ring can lead to more complex splitting patterns if the rate of ring inversion is slow at the measurement temperature.

[3][4]

## Predicted $^{13}\text{C}$ NMR Spectrum

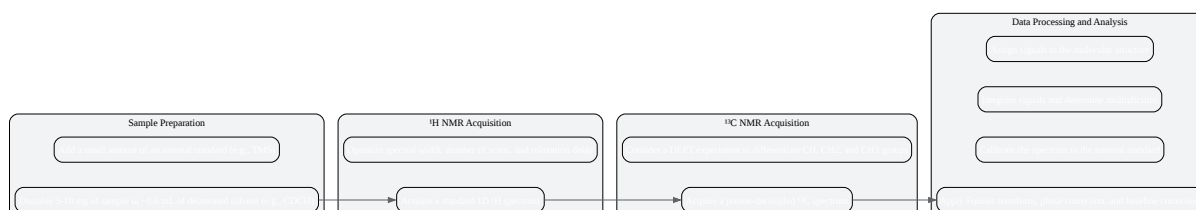
The predicted  $^{13}\text{C}$  NMR spectrum will show distinct signals for each carbon environment:

Carbon(s)	Predicted Chemical Shift (ppm)	Notes
Thiophene C2	~140 - 145	Quaternary carbon attached to the methylene bridge.
Thiophene C5	~126 - 128	
Thiophene C3	~125 - 127	
Thiophene C4	~124 - 126	
Morpholine (-O-CH <sub>2</sub> -)	~66 - 68	Carbons adjacent to the oxygen atom.
Methylene Bridge (-CH <sub>2</sub> -)	~55 - 60	
Morpholine (-N-CH <sub>2</sub> -)	~53 - 55	Carbons adjacent to the nitrogen atom.

Expertise in Interpretation: The chemical shifts of the thiophene carbons are in the aromatic region. The carbon attached to the substituent (C2) will be the most downfield. For the morpholine ring, the carbons adjacent to the more electronegative oxygen atom will have a higher chemical shift compared to those adjacent to the nitrogen.[4]

## Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.



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Caption: Workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

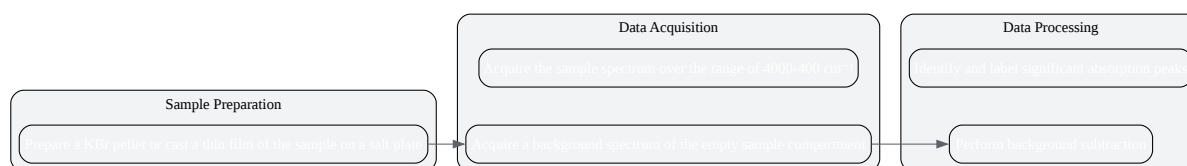
### Predicted IR Absorption Bands

The IR spectrum of **4-(Thiophen-2-ylmethyl)morpholine** is expected to show the following characteristic absorption bands:

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3100	C-H stretch (thiophene)	Medium
2950-2800	C-H stretch (aliphatic -CH <sub>2</sub> -)	Strong
~1600, ~1450, ~1380	C=C stretch (thiophene ring)	Medium-Weak
~1280	C-N stretch (amine)	Medium
~1115	C-O-C stretch (ether)	Strong
~850	C-H out-of-plane bend (thiophene)	Medium
~700	C-S stretch (thiophene)	Medium-Weak

Trustworthiness of Assignments: These assignments are based on well-established correlation tables for IR spectroscopy. The strong C-O-C stretching vibration is a hallmark of the morpholine ring, while the various C-H and C=C stretching and bending modes are characteristic of the thiophene ring.

## Experimental Protocol for FT-IR Data Acquisition



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Caption: Workflow for FT-IR data acquisition.

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

## Predicted Mass Spectrum

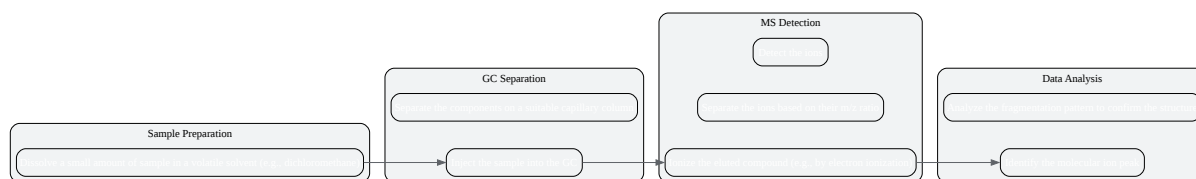
In an electron ionization (EI) mass spectrum, **4-(Thiophen-2-ylmethyl)morpholine** is expected to show a molecular ion peak and several characteristic fragment ions.

$m/z$	Proposed Fragment	Notes
183	$[M]^+$	Molecular ion
97	$[C_5H_5S]^+$	Thiophen-2-ylmethyl cation (thienyl cation)
86	$[C_4H_8NO]^+$	Morpholine fragment
57	$[C_3H_5N]^+$	Fragment from morpholine ring cleavage

**Mechanistic Insight into Fragmentation:** The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of the stable thienyl cation ( $m/z$  97) and a morpholine radical. Further fragmentation of the morpholine ring can also occur.

## Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.



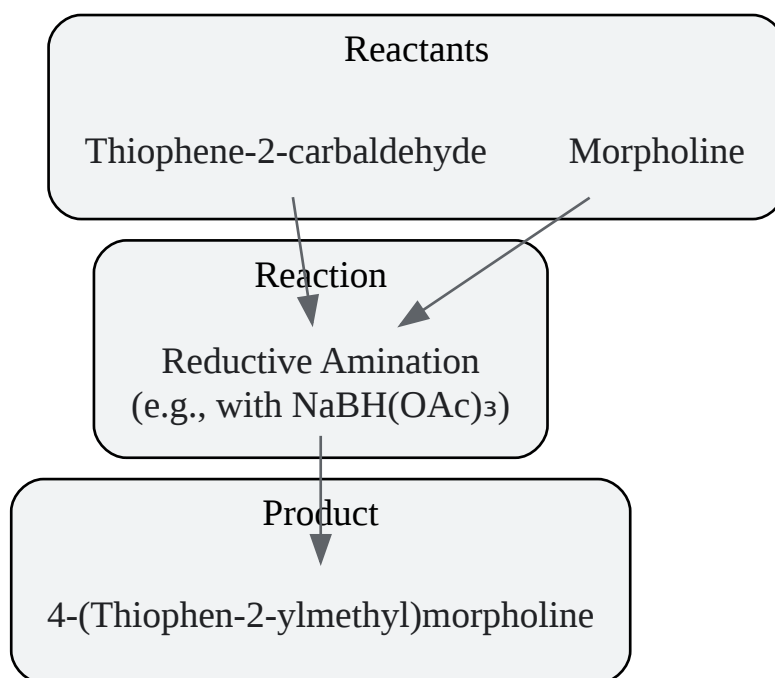
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Caption: Workflow for GC-MS analysis.

## Synthesis and Potential Impurities

A plausible synthetic route to **4-(Thiophen-2-ylmethyl)morpholine** is the reductive amination of thiophene-2-carbaldehyde with morpholine.<sup>[5]</sup> This reaction typically involves the formation of an iminium ion intermediate, which is then reduced to the final product.

Figure 2: Plausible Synthetic Route



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Caption: Reductive amination synthesis route.

Potential impurities that could be observed in the spectra include unreacted starting materials (thiophene-2-carbaldehyde and morpholine) and byproducts from side reactions. A thorough purification, for example by column chromatography, is essential to obtain a pure sample for spectroscopic analysis.

## Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for **4-(Thiophen-2-ylmethyl)morpholine**. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and predictive characterization has been presented. The experimental protocols outlined herein provide a framework for obtaining high-quality, self-validating data. This guide is intended to serve as a valuable resource for scientists and researchers involved in the synthesis, characterization, and application of this and related compounds in the field of drug discovery and development.

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